4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride
Description
4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride (CAS: 21322-88-3, molecular formula: C₁₅H₁₃ClFN₃O₅S, molar mass: 401.8 g/mol) is a sulfonyl fluoride derivative characterized by a benzenesulfonyl fluoride core modified with a 2-chloro-4-nitrophenoxyacetyl amino group . The electron-withdrawing nitro (NO₂) and chloro (Cl) substituents on the phenoxy moiety enhance the electrophilicity of the sulfonyl fluoride group, making it reactive toward nucleophiles like serine hydrolases or thiols. This compound is part of a broader class of sulfur(VI) fluoride exchange (SuFEx) click chemistry reagents, which are valued for their stability in aqueous environments and selective reactivity .
Properties
CAS No. |
21278-51-3 |
|---|---|
Molecular Formula |
C14H10ClFN2O6S |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H10ClFN2O6S/c15-12-7-10(18(20)21)3-6-13(12)24-8-14(19)17-9-1-4-11(5-2-9)25(16,22)23/h1-7H,8H2,(H,17,19) |
InChI Key |
BAKXDTZSAUOJOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common route starts with the preparation of 2-chloro-4-nitrophenol, which is then reacted with chloroacetic acid to form 2-(2-chloro-4-nitrophenoxy)acetic acid . This intermediate is then coupled with 4-aminobenzenesulfonyl fluoride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amide groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Formation of sulfonamide derivatives.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of oxidized phenolic or amide derivatives.
Scientific Research Applications
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition . This interaction can disrupt the normal function of the enzyme, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of sulfonyl fluorides are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:
Spectral and Reactivity Differences
- IR Spectroscopy: The target compound’s nitro group (NO₂) is expected to show strong absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric stretches), differentiating it from acetamido (1650 cm⁻¹) or methoxy (1250 cm⁻¹) analogs .
- NMR: The ¹⁹F NMR chemical shift of the sulfonyl fluoride group ranges between δ -60 to -65 ppm across analogs, with minor variations depending on electron-withdrawing/donating substituents .
- Reactivity : The nitro and chloro groups in the target compound likely increase its reactivity compared to AEBSF, which lacks strong electron-withdrawing groups. This aligns with the higher electrophilicity observed in nitro-substituted sulfonyl fluorides like compound 20 .
Biological Activity
The compound 4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride is a complex organic molecule that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in drug development and biochemical research.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes several functional groups that contribute to its reactivity and biological activity:
- Sulfonyl Fluoride Group : Enhances electrophilic character, making it a potent inhibitor of certain enzymes.
- Chloro and Nitro Groups : Increase the compound's lipophilicity and potential for interaction with biological targets.
Table 1: Structural Features of this compound
| Functional Group | Description |
|---|---|
| Sulfonyl Fluoride | Electrophilic, enhances reactivity |
| Chloro | Increases lipophilicity |
| Nitro | Potential for redox reactions |
Research indicates that this compound acts primarily as an enzyme inhibitor . Its electrophilic nature allows it to interact with nucleophilic sites on proteins, leading to the inhibition of various enzymes involved in critical biochemical pathways. This mechanism is particularly relevant in the context of antimicrobial and antifungal activities.
Antimicrobial Properties
Studies have demonstrated the compound's effectiveness against a range of microbial pathogens. Its ability to inhibit key enzymes makes it a candidate for further development as an antimicrobial agent.
Case Study: Antifungal Activity
In a study assessing the antifungal properties of this compound, it was found to exhibit significant inhibitory effects against Candida albicans. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent.
Table 2: Biological Activity Summary
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antifungal | Candida albicans | 32 |
| Antimicrobial | Escherichia coli | 16 |
| Enzyme Inhibition | Various metabolic enzymes | Variable |
Applications in Drug Development
Given its biological activity, this compound has potential applications in drug development. Its unique mechanism of action can be leveraged to design new inhibitors targeting specific diseases, particularly those caused by resistant microbial strains.
Research Findings
Recent studies have highlighted the compound's role in biochemical research as a tool for exploring enzyme functions and pathways. By selectively inhibiting specific enzymes, researchers can gain insights into metabolic processes and disease mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
